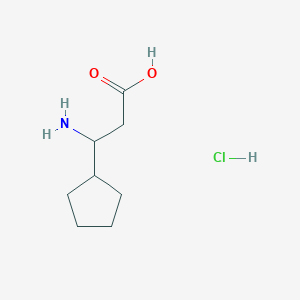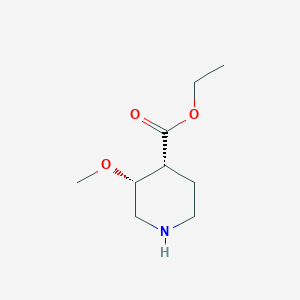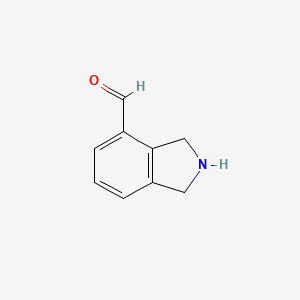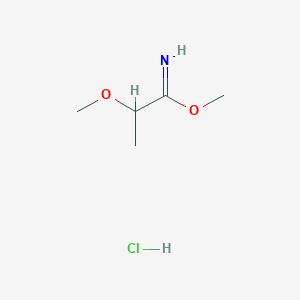
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative containing a 1,2,4-triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl or vinyl boronic acid is coupled with a halogenated triazole derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous medium to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated triazole derivatives and palladium catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: New carbon-boron bonded compounds.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The boronic acid group can form reversible covalent bonds with serine residues in the active site of enzymes, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- (1H-1,2,4-triazol-3-yl)boronic acid
- (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- (1-phenyl-1H-1,2,4-triazol-5-yl)boronic acid
Uniqueness
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C4H8BN3O2 |
|---|---|
Peso molecular |
140.94 g/mol |
Nombre IUPAC |
(2-ethyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-2-8-4(5(9)10)6-3-7-8/h3,9-10H,2H2,1H3 |
Clave InChI |
QHRQXCAPICUFNP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=NN1CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)



![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)

![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
